Pyridin-3-yl trifluoroacetate

Description

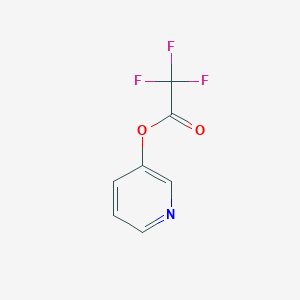

Pyridin-3-yl trifluoroacetate is an organic compound derived from pyridine, where the hydroxyl group at the 3-position of the pyridine ring is esterified with trifluoroacetic acid. Its molecular formula is C₇H₄F₃NO₂, comprising a pyridine core substituted with a trifluoroacetoxy group (-OCOCF₃) at the 3-position. This compound is typically synthesized via the reaction of pyridin-3-ol with trifluoroacetic anhydride or related acylating agents .

Properties

CAS No. |

51998-03-9 |

|---|---|

Molecular Formula |

C7H4F3NO2 |

Molecular Weight |

191.11 g/mol |

IUPAC Name |

pyridin-3-yl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)6(12)13-5-2-1-3-11-4-5/h1-4H |

InChI Key |

JHSCHIBSAWQWRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)OC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridin-3-yl trifluoroacetate typically involves the reaction of pyridin-3-ol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The general reaction scheme is as follows:

Pyridin-3-ol+Trifluoroacetic anhydride→Pyridin-3-yl trifluoroacetate+Acetic acid

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

Pyridin-3-yl trifluoroacetate participates in nucleophilic substitutions due to the electron-withdrawing effect of the trifluoroacetate group, which activates the pyridine ring toward nucleophilic attack.

Example Reaction:

Substrate: this compound

Nucleophiles: Amines, alkoxides, or thiols

Conditions: Polar aprotic solvents (e.g., DCM, acetonitrile), room temperature or mild heating

Product: 3-Substituted pyridines (e.g., 3-aminopyridine derivatives)

Mechanism:

-

The trifluoroacetate group stabilizes the negative charge in the transition state during nucleophilic attack.

-

Subsequent elimination of trifluoroacetic acid yields the substituted pyridine .

Palladium-Catalyzed Cross-Coupling Reactions

This compound is utilized in cross-coupling reactions to construct biaryl systems, leveraging its pyridinyl moiety as a coupling partner.

Suzuki–Miyaura Coupling

Substrate: this compound (as electrophilic partner)

Reagents: Aryl/heteroaryl boronic acids, PdCl₂(dppf) catalyst, base (e.g., K₂CO₃)

Conditions: Solvents like DMF or THF, 80–100°C

Product: 3-Arylpyridines or heterobiaryls .

| Catalyst | Boronic Acid | Yield (%) | Source |

|---|---|---|---|

| PdCl₂(dppf) | Phenylboronic acid | 72 | |

| Pd(PPh₃)₄ | 4-Pyridylboronic acid | 65 |

Heck Reaction

Substrate: this compound

Reagents: Olefins (e.g., styrene), Pd(OAc)₂, PPh₃ ligand

Conditions: DMF, 100°C, 12–24 hours

Product: Alkenylpyridines .

Hydrolysis and Deprotection

The trifluoroacetate group is hydrolyzed under acidic or basic conditions to yield pyridin-3-ol, a key intermediate in nucleoside synthesis .

Conditions:

-

Acidic: 1M HCl, reflux (yields >85%)

-

Basic: NaOH (aq.), room temperature (yields 70–80%)

Acylation Reactions

This compound acts as an acylating agent in peptide synthesis and functional group transformations.

Example: Acylation of amines

Reagents: Primary/secondary amines (e.g., benzylamine)

Conditions: DCM, triethylamine (base), 0°C to RT

Product: Amides (e.g., N-benzyl-3-pyridinecarboxamide).

Mechanism:

-

Nucleophilic attack by the amine on the carbonyl carbon.

-

Release of trifluoroacetate as a leaving group.

Role in Multicomponent Reactions

Tributyl(3-sulfopropyl)phosphonium trifluoroacetate, a related ionic liquid, catalyzes the synthesis of triaryl pyridines and nicotinonitriles via cooperative vinylogous anomeric-based oxidation (CVABO) .

Representative Reaction:

Components: Aldehyde, malononitrile, acetophenone

Catalyst: 10 mol% tributyl(3-sulfopropyl)phosphonium trifluoroacetate

Conditions: Solvent-free, 80°C, 2 hours

Product: 2-Amino-3-cyanopyridine derivatives (yields: 75–90%) .

Curtius Rearrangement

In the synthesis of nilotinib, this compound derivatives undergo Curtius rearrangement to form isocyanate intermediates.

Conditions:

-

Reagents: Diphenylphosphoryl azide (DPPA), triethylamine

-

Solvent: Toluene/t-butanol (1:1), 100°C

Coordination Chemistry

While not a direct reaction, this compound’s derivatives form coordination complexes with transition metals. For example, Pd(II) complexes with trifluoroacetate ligands exhibit distorted square-planar geometries, stabilized by intramolecular hydrogen bonding .

Scientific Research Applications

Pyridin-3-yl trifluoroacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be employed in the modification of biomolecules for studying biological processes.

Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of pyridin-3-yl trifluoroacetate involves its ability to act as an electrophile in various chemical reactions. The trifluoroacetate group is highly electron-withdrawing, which makes the pyridine ring more susceptible to nucleophilic attack. This property is exploited in many synthetic applications to introduce functional groups into the pyridine ring.

Comparison with Similar Compounds

Key Properties :

- Chemical Class : Aromatic ester.

- Reactivity : The trifluoroacetoxy group is electron-withdrawing, enhancing the electrophilicity of the pyridine ring.

- Applications : Used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research for introducing trifluoroacetyl groups or protecting hydroxyl functionalities .

Structural and Functional Analogues

Phenyl Trifluoroacetate (CAS 500-73-2)

- Structure : Benzene ring substituted with a trifluoroacetoxy group.

- Molecular Formula : C₈H₅F₃O₂.

- Comparison :

- Solubility : Phenyl trifluoroacetate is less polar than pyridin-3-yl trifluoroacetate due to the absence of the nitrogen atom in the aromatic ring, resulting in lower water solubility.

- Reactivity : The electron-deficient pyridine ring in this compound facilitates nucleophilic substitution reactions at the 2- and 4-positions, whereas phenyl trifluoroacetate undergoes slower electrophilic aromatic substitution.

- Applications : Both are used as acylating agents, but this compound is preferred in heterocyclic chemistry for its regioselective reactivity .

2-(Trifluoroacetoxy)pyridine

- Structure : Pyridine ring with a trifluoroacetoxy group at the 2-position.

- Comparison :

- Steric Effects : The 3-position substitution in this compound reduces steric hindrance compared to the 2-position isomer, enabling easier access to reaction sites.

- Electronic Effects : The 3-substituent directs electrophiles to the 2- and 4-positions, while the 2-substituted isomer directs to the 3- and 5-positions.

- Synthetic Utility : 2-(Trifluoroacetoxy)pyridine is less commonly used due to competing side reactions in nucleophilic environments .

Peptide Trifluoroacetate Salts (e.g., CSP7 Trifluoroacetate)

- Structure : Peptides ionically bonded to trifluoroacetate counterions.

- Comparison :

- Aggregation Behavior : Unlike this compound (an ester), peptide trifluoroacetate salts form reversible aggregates under high humidity due to hydrophobic interactions and water-binding residues. These aggregates dissolve upon pH adjustment, highlighting differences in stability .

- Applications : Peptide trifluoroacetates are used in drug formulations, while this compound serves as a synthetic building block .

Physicochemical Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.